
4-フルオロ-3-(モルホリン-4-イル)安息香酸塩酸塩
説明
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (4-FMBH) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of functional groups, making it useful in a variety of contexts. 4-FMBH is a useful reagent for synthesizing a variety of other compounds, and it has been used in a number of biochemical and physiological studies.
科学的研究の応用
4-フルオロ-3-(モルホリン-4-イル)安息香酸塩酸塩の用途に関する包括的な分析
4-フルオロ-3-(モルホリン-4-イル)安息香酸塩酸塩は、様々な科学研究分野で潜在的な用途を持つ化学化合物です。以下は、ご要望に応じてそれぞれ別のセクションに分けて提示された、6つの独自の用途の詳細な分析です。
生物活性化合物の合成: この化合物は、生物活性分子の合成における前駆体として役立ちます。そのモルホリン環は、薬理フォアとして機能し、生体標的の分子構造を模倣することができます。 これにより、潜在的な治療効果を持つ新薬の設計に役立ちます .
抗菌剤の開発: 研究によると、この化合物の誘導体は、抗菌剤として有望であることが示されています。 フルオロ安息香酸部分は、特にグラム陽性菌株に対する抗菌活性を高めるように改変することができます .
高度なポリマー材料の創出: ポリマー科学において、4-フルオロ-3-(モルホリン-4-イル)安息香酸塩酸塩は、ポリマーにモルホリン官能基を導入するために使用でき、柔軟性、耐薬品性、熱安定性の向上した材料を生み出すことができます。
有機合成における触媒作用: この化合物は、有機合成反応における触媒または触媒配位子として機能する可能性があります。フッ素原子は、分子の電子特性に影響を与える可能性があり、それによって反応経路と収率に影響を与える可能性があります。
化学生物学における分子プローブ: そのユニークな構造により、この化合物は化学生物学研究における分子プローブとして使用できます。それは、小分子と生体高分子の間の相互作用を理解するのに役立ちます。
分析化学の用途: 分析化学では、化合物の独特の分光学的特性を利用できます。それは、NMRや質量分析など、様々な分光法において、標準または試薬として使用して、他の物質を同定または定量することができます。
上記で述べた各用途は、4-フルオロ-3-(モルホリン-4-イル)安息香酸塩酸塩の科学研究における汎用性を反映しています。その可能性は、様々な分野にわたっており、研究化学物質としての重要性を示しています。 提供された情報は、現在の科学的知識と利用可能な研究データに基づいています .
生化学分析
Biochemical Properties
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with mitogen-activated protein kinase 14, a key enzyme involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can form complexes with other biomolecules, further modulating biochemical pathways.
Cellular Effects
The effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering the activity of key signaling molecules, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can induce changes in cellular behavior, such as increased or decreased cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of mitogen-activated protein kinase 14, inhibiting its activity and thereby modulating downstream signaling pathways . Additionally, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can influence the transcription of specific genes, leading to altered protein expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation, while exceeding this range results in detrimental effects.
Metabolic Pathways
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects. Additionally, the interaction with transporters and binding proteins can modulate the availability and activity of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride.
Subcellular Localization
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is crucial for understanding its precise mechanism of action and its impact on cellular processes.
特性
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZHHSYEKVLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


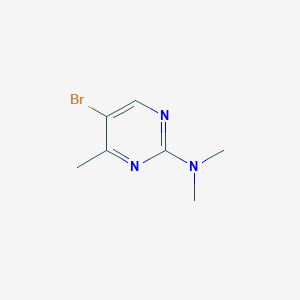

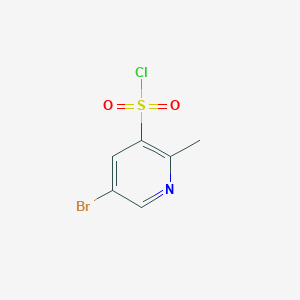
![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)
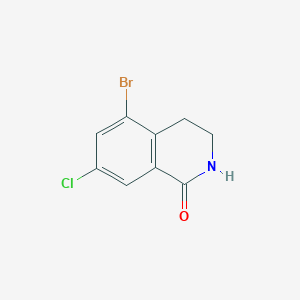
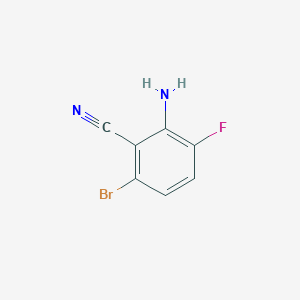
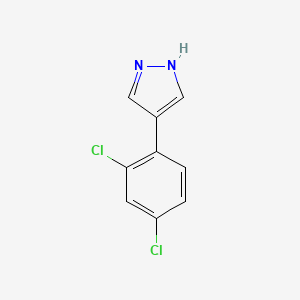


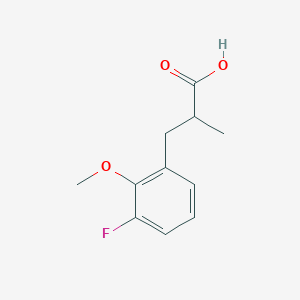

![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
